molecular formula C19H18FN3O B2827179 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone CAS No. 836691-22-6

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2827179
CAS No.: 836691-22-6
M. Wt: 323.371
InChI Key: AVKVCWUQTHJJDW-UHFFFAOYSA-N
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Description

The compound “(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone” is a complex organic molecule. It contains a benzimidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . For instance, o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield . The reaction probably proceeds via a mechanism illustrated in the literature .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The benzimidazole moiety is known to be amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . The synthesis of benzimidazole derivatives often involves reactions with o-phenylenediamines .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Various synthesis methods have been developed for compounds similar to "(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone," demonstrating their structural versatility and the interest in exploring their chemical properties. For instance, novel bioactive heterocycles have been synthesized and characterized using techniques like IR, 1H NMR, and LC-MS spectra, alongside X-ray diffraction studies to confirm their structures (Prasad et al., 2018).

  • Structural Exploration : The detailed structural analysis of these compounds, including conformational studies and intermolecular interaction analysis via Hirshfeld surface and 3D molecular surface contours, provides insights into their stability and potential for further functionalization (Prasad et al., 2018).

Biological Applications

  • Antimicrobial and Antitubercular Activities : Some derivatives exhibit significant antimicrobial and antitubercular activities. For example, certain cyclopropyl methanols and their methanone precursors have been evaluated for antitubercular activity, showing promising minimum inhibitory concentrations against Mycobacterium tuberculosis (Bisht et al., 2010).

  • Optical Properties and Material Applications : Derivatives have been explored for their optical properties, indicating potential applications in materials science. The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives showed remarkable Stokes' shift ranges, suggesting their use in luminescent materials (Volpi et al., 2017).

Material Science Applications

  • Electrochemical and Electrical Properties : Investigations into oligobenzimidazoles derived from similar structural frameworks have revealed their significant electrochemical, electrical, optical, and thermal properties, highlighting their potential as materials for electronic and photonic applications (Anand & Muthusamy, 2018).

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-15-7-5-14(6-8-15)19(24)23-11-9-13(10-12-23)18-21-16-3-1-2-4-17(16)22-18/h1-8,13H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVCWUQTHJJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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